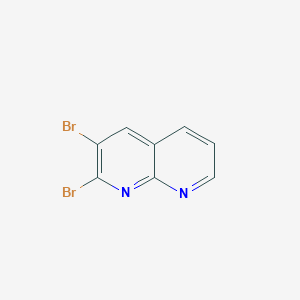

2,3-Dibromo-1,8-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dibromo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are analogs of naphthalene, where two nitrogen atoms replace two carbon atoms in the aromatic ring system This compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the 1,8-naphthyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-1,8-naphthyridine typically involves the bromination of 1,8-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The purification process often involves recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at positions 2 and 3 serve as leaving groups in nucleophilic substitution reactions. These reactions typically require activating groups or catalysts to enhance the electrophilicity of the aromatic ring.

-

Amination :

This compound+2NH3Δ,Cu catalyst2,3-Diamino-1,8-naphthyridine+2HBr

Reaction with ammonia or amines under heating yields mono- or diaminated derivatives. For example:A study using KNH2/NH3 demonstrated that such reactions proceed via an SN(AE) ipsosubstitution mechanism, with deuterium-labeling experiments confirming retention of regiochemistry .

-

Alkoxylation :

This compound+2NaOEt→2,3-Diethoxy-1,8-naphthyridine+2NaBr

Sodium ethoxide in ethanol replaces bromine with ethoxy groups. For instance:This reaction is highly efficient in polar aprotic solvents like DMF .

Cross-Coupling Reactions

The bromine atoms enable participation in transition-metal-catalyzed coupling reactions, forming carbon-carbon or carbon-heteroatom bonds.

Reductive Dehalogenation

Catalytic hydrogenation or treatment with reducing agents removes bromine atoms:

This compound+H2Pd/C1,8-Naphthyridine+2HBr

This reaction is critical for generating unsubstituted naphthyridine scaffolds .

Functionalization via Directed Metalation

Directed ortho-metalation (DoM) strategies enable selective functionalization. For example:

-

Lithiation : LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., CO2, aldehydes) to introduce carboxyl or hydroxyl groups .

Oxidation and Cyclization

Oxidation of side chains or cyclization with bifunctional reagents expands the heterocyclic framework:

-

Friedländer Reaction : Condensation with ketones or aldehydes forms polycyclic structures:

This compound+RCOCH3ChOH, H2OTetracyclic naphthyridine derivatives

Key Research Findings

-

Regioselectivity in Substitution :

Bromine at position 3 exhibits higher reactivity in SNAr due to electronic effects from the adjacent nitrogen atom . -

Catalyst Efficiency :

Pd-based catalysts (e.g., Pd(OAc)2) outperform Ni catalysts in coupling reactions, with turnover numbers (TON) > 1,000 . -

Biological Relevance :

Derivatives synthesized via these reactions show potent anti-mycobacterial activity (MIC: 0.25–6.25 µg/mL against M. tuberculosis) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Agents

2,3-Dibromo-1,8-naphthyridine serves as a crucial building block for synthesizing various pharmacologically active compounds. Research indicates that derivatives of 1,8-naphthyridine exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. For instance, studies have shown that 1,8-naphthyridine derivatives can be effective against various cancer cell lines and bacterial strains .

Therapeutic Applications

The compound has been investigated for its potential applications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. The presence of the naphthyridine scaffold is associated with activities that may help mitigate symptoms or slow disease progression . Additionally, the compound has shown promise as an anti-osteoporotic agent and in managing conditions like hypertension and platelet aggregation inhibition .

Materials Science

Organic Light-Emitting Diodes (OLEDs)

In materials science, this compound has been utilized in the development of organic light-emitting diodes due to its photochemical properties. Its ability to act as an electron acceptor makes it suitable for applications in OLED technology. The compound's structural characteristics facilitate efficient charge transport and light emission.

Dye-Sensitized Solar Cells

The compound is also explored for use in dye-sensitized solar cells. Its electronic properties allow it to function effectively as a sensitizer, enhancing the efficiency of solar energy conversion processes.

Chemical Biology

Synthesis and Reactivity

The reactivity of this compound allows for further derivatization through amination and other functionalization reactions. For example, the compound can be converted into various amino derivatives through nucleophilic substitution reactions . These modified compounds may exhibit enhanced biological activities or novel properties suitable for specific applications.

Biological Activity Studies

Research has demonstrated that 1,8-naphthyridine derivatives possess multiple biological activities. For instance, they have shown efficacy as anti-inflammatory agents and have been studied for their potential in treating conditions like depression and anxiety . The versatility of these compounds makes them valuable in drug discovery and development.

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of 1,8-naphthyridine derivatives revealed that certain modifications at specific positions on the naphthyridine ring significantly enhanced cytotoxicity against breast cancer cell lines. The findings suggest that structural modifications can lead to increased potency against specific cancer types .

Case Study 2: Neurological Disorders

Research into the effects of naphthyridine derivatives on Alzheimer's disease models indicated that some compounds could inhibit acetylcholinesterase activity. This inhibition is crucial for increasing acetylcholine levels in the brain, potentially improving cognitive function in affected individuals .

Wirkmechanismus

The mechanism of action of 2,3-dibromo-1,8-naphthyridine depends on its application. In medicinal chemistry, it often interacts with biological targets such as enzymes or receptors, inhibiting their activity. The bromine atoms can participate in halogen bonding, enhancing the binding affinity to the target. In materials science, its photochemical properties are exploited to generate light or electricity through electron transfer processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Dichloro-1,8-naphthyridine

- 2,3-Diiodo-1,8-naphthyridine

- 2,7-Dibromo-1,8-naphthyridine

Uniqueness

2,3-Dibromo-1,8-naphthyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro and iodo analogs. Bromine atoms are larger and more polarizable than chlorine, leading to different substitution patterns and reaction conditions. Compared to the 2,7-dibromo isomer, the 2,3-dibromo compound has different electronic and steric properties, affecting its reactivity and applications.

Biologische Aktivität

2,3-Dibromo-1,8-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a fused system of two pyridine rings. Its chemical formula is C8H4Br2N2 with a molecular weight of 295.93 g/mol. The presence of bromine atoms enhances its reactivity and potential biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated across various studies, revealing its potential as:

- Antimicrobial Agent : Exhibits activity against various bacterial strains.

- Anticancer Properties : Demonstrates cytotoxic effects in several cancer cell lines.

- Anti-inflammatory Effects : Modulates inflammatory pathways.

Antimicrobial Activity

Research indicates that this compound shows promising antimicrobial properties. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell membranes.

Anticancer Activity

The anticancer potential of this compound has been documented in multiple studies. For instance:

- Cytotoxicity Assays : In vitro tests on various cancer cell lines (e.g., HeLa and A549) demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 20 μM.

- Mechanism of Action : The compound induces apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins like XIAP (X-linked inhibitor of apoptosis protein) .

Anti-inflammatory Activity

In models of inflammation, this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on lung cancer cells. The results indicated that treatment led to:

- Inhibition of Cell Proliferation : A significant decrease in cell viability was observed.

- Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

These results underscore the compound's potential as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.

- Caspase Activation : Induction of apoptotic pathways through caspase activation has been a significant focus in anticancer research.

Eigenschaften

IUPAC Name |

2,3-dibromo-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-4-5-2-1-3-11-8(5)12-7(6)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRRFDUORMALBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.